molecular formula C11H21NO4 B13460333 (2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

(2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13460333
M. Wt: 231.29 g/mol
InChI Key: FGGZZBDJYMUXDT-BDAKNGLRSA-N
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Description

(2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, a hydroxy group at the 4-position, and a methoxymethyl substituent at the 2-position. Its molecular formula is C11H21NO4, with a molecular weight of 231.29 g/mol . The stereochemistry (2R,4S) is critical for its physicochemical properties and biological interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and anticancer agents .

Synthetic routes often involve multi-step protocols, including Boc protection, stereoselective functionalization, and purification via chromatography. For example, analogs are synthesized using tert-butyl dicarbonate for Boc protection and methoxymethyl chloride for side-chain functionalization . Characterization relies on NMR, mass spectrometry (HRMS), and optical rotation data to confirm stereopurity .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

FGGZZBDJYMUXDT-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core and Stereochemical Control

  • The pyrrolidine ring is typically constructed via cyclization reactions involving amino alcohols or amino acids such as proline derivatives. For example, DL-proline can be converted to the pyrrolidine scaffold through reduction and subsequent functionalization steps.
  • Stereochemical control to achieve the (2R,4S) configuration is often accomplished by using chiral starting materials or chiral auxiliaries. Asymmetric catalysis or resolution methods may also be employed to ensure enantiopurity.
  • Analytical techniques such as NMR coupling constants, chiral chromatography, and X-ray crystallography confirm stereochemical integrity.

Introduction of the tert-Butyl Carbamate (Boc) Protecting Group

  • The Boc group is introduced to protect the pyrrolidine nitrogen, enabling selective reactions at other positions.
  • Commonly, di-tert-butyl dicarbonate (Boc2O) is reacted with the pyrrolidine amine in the presence of bases such as triethylamine or potassium carbonate.
  • Typical reaction conditions involve stirring in dichloromethane or diethyl ether at room temperature for 3 to 16 hours.
  • Yields for this step range from moderate to high (48% to 98%), depending on conditions and purification methods.

Hydroxylation and Methoxymethylation

  • The hydroxy group at the 4-position can be introduced via oxidation of appropriate precursors or by direct functionalization.
  • Methoxymethylation at the 2-position is commonly achieved using methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., sodium hydride or potassium tert-butoxide).
  • These steps require careful control to maintain stereochemistry and avoid side reactions.

Purification and Characterization

  • Purification is typically performed by silica gel chromatography, using solvent mixtures such as methanol in dichloromethane or hexane-ethyl acetate gradients.
  • Characterization involves NMR spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS), IR spectroscopy, and polarimetry to confirm molecular weight, functional groups, and enantiomeric purity.
Step Reaction Reagents and Conditions Yield Notes
1 Boc protection of pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 20℃, 16 h 90-98% Purified by flash chromatography; confirmed by 1H NMR
2 Methoxymethylation Methoxymethyl chloride, base (NaH or KOtBu), solvent (THF or DCM), room temperature Not explicitly reported Requires stereochemical control
3 Hydroxylation Oxidation reagents (e.g., osmium tetroxide or potassium permanganate) Variable Controlled oxidation to introduce hydroxy group
4 Purification Silica gel chromatography, solvent gradients (MeOH/DCM or Hexane/EtOAc) - Ensures removal of impurities and stereoisomer separation
  • The compound undergoes oxidation-reduction reactions at the hydroxy position, substitution reactions at the methoxymethyl group, and protection/deprotection cycles at the nitrogen.
  • Oxidation reagents include chromium trioxide, pyridinium chlorochromate (PCC), and potassium permanganate.
  • Reduction is typically performed with sodium borohydride or lithium aluminum hydride.
  • Substitution reactions employ nucleophilic substitution with methoxymethyl chloride under basic conditions.
Aspect Methodology Key Reagents Typical Conditions Yield Range
Pyrrolidine ring synthesis Cyclization from amino alcohols or proline derivatives Borane-THF, BF3 etherate 0℃ to reflux, hours to overnight Variable
Boc protection Reaction with Boc2O Boc2O, triethylamine or K2CO3 Room temperature, 3-16 h 48-98%
Hydroxylation Oxidation of precursor OsO4, KMnO4, CrO3 Mild conditions to avoid overoxidation Variable
Methoxymethylation Nucleophilic substitution Methoxymethyl chloride, NaH or KOtBu Room temperature Not specified

The preparation of (2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a multi-step process involving stereoselective pyrrolidine ring formation, Boc protection, hydroxylation, and methoxymethylation. Reaction conditions are optimized to maintain stereochemical integrity and achieve high yields. Purification by chromatography and characterization by spectroscopic methods ensure product quality. This compound’s synthetic accessibility and well-defined stereochemistry make it a valuable intermediate in medicinal chemistry and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxymethyl chloride, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituents (Position) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Applications References
Target: (2R,4S)-tert-butyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 4-OH, 2-(methoxymethyl) 2R,4S C11H21NO4 231.29 PROTACs, anticancer intermediates
(2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-OH, 2-(hydroxymethyl) 2S,4R C10H19NO4 217.26 Peptide synthesis, chiral building block
(2R,4S)-tert-butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride 4-NH2, 2-(methoxymethyl) 2R,4S C11H23ClN2O3 266.76 Drug discovery (basic amine for salt formation)
tert-butyl (2S,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate 4-OH, 2-carbamoyl with thiazole 2S,4S C23H31N3O4S 457.58 Targeted cancer therapies (VHL ligand)
tert-butyl (2S,4R)-4-((4-octylphenyl)acetyl)pyrrolidine-1-carboxylate 4-(octylphenyl)acetyl 2S,4R C25H39NO3 401.58 Anticancer agents (lipophilic moieties for membrane penetration)

Key Differences and Implications

Substituent Effects

  • Hydroxy vs. Amino Groups: Replacement of the 4-OH group with NH2 (e.g., ) increases basicity, enabling salt formation (e.g., hydrochloride) for improved solubility in polar solvents. This modification is critical for pharmacokinetic optimization .
  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group in the target compound enhances lipophilicity (logP ~1.2) compared to hydroxymethyl analogs (logP ~0.5), favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Bulkier Substituents : Compounds with octylphenyl or thiazole groups (e.g., ) exhibit significantly higher molecular weights (>400 g/mol) and logP values (>4), making them suitable for hydrophobic target binding but requiring formulation aids for aqueous delivery.

Stereochemical Impact

  • Enantiomeric Pairs : The (2R,4S) configuration of the target compound contrasts with (2S,4R) isomers (e.g., ). Such stereochemical inversions can drastically alter biological activity; for example, (2S,4R)-configured octylphenyl analogs in show 10-fold higher cytotoxicity in cancer cell lines than their (2R,4S) counterparts .
  • Diastereomers : The (2S,4S)-configured VHL ligand in demonstrates superior binding affinity to E3 ubiquitin ligases compared to (2R,4S) isomers, highlighting the role of stereochemistry in molecular recognition .

Q & A

Q. What experimental approaches validate conflicting hypotheses about its mechanism of action?

  • Methodological Answer :
  • Knockout Models : Use CRISPR/Cas9 to delete putative target genes in cell lines and assess activity loss .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) to identify off-target interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

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